3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid
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Overview
Description
3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[95102,1004,8012,16]heptadec-4(8)-en-14-yl)propanoic acid is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid involves multiple steps, typically starting with the formation of the core pentacyclic structure. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxo groups can participate in oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the oxo groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, typically using reagents like halogens or nitrating agents.
Addition: The double bonds in the pentacyclic structure can participate in addition reactions with reagents such as hydrogen or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall biochemical processes within cells.
Comparison with Similar Compounds
Similar compounds to 3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid include other pentacyclic structures with oxo, phenyl, dithia, and diaza groups. These compounds share similar reactivity and applications but may differ in their specific functional groups and overall stability. Examples of similar compounds include:
- 2-{2-Ethoxy-4-[14-(4-methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid
- Methyl 9-benzoyl-1-(2-hydroxyphenyl)-2,3,8-trioxo-4,7-diphenyl-2,3,7,8-tetrahydro-1H,6H-6,8a-methanopyrrolo[2,3-e][1,3]oxazepine-6-carboxylate
These compounds highlight the diversity and potential of pentacyclic structures in various scientific and industrial applications.
Properties
IUPAC Name |
3-(6,13,15-trioxo-5,9-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c31-18(32)11-12-29-25(33)21-16-13-17(22(21)26(29)34)23-20(16)19(14-7-3-1-4-8-14)24-27(36-23)30(28(35)37-24)15-9-5-2-6-10-15/h1-10,16-17,19-23H,11-13H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDILCLXKJGWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)CCC(=O)O)SC5=C(C3C6=CC=CC=C6)SC(=O)N5C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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